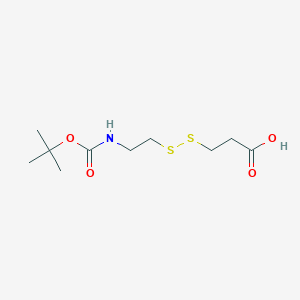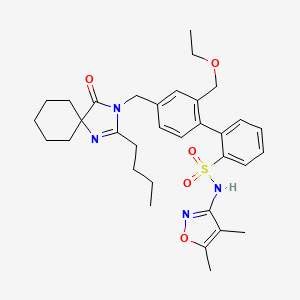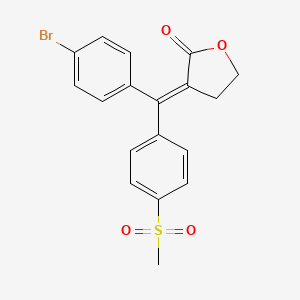
Boc-NH-ethyl-SS-propionic acid
Overview
Description
Boc-NH-ethyl-SS-propionic acid is a cleavable carboxylic acid linker. The terminal carboxylic acid group can be reacted with a primary amine in the presence of activators such as EDC and HATU to form stable amide bonds. The Boc protecting group can be removed under acidic conditions to release the free amine for further reaction .
Mechanism of Action
Target of Action
The primary target of Boc-NH-ethyl-SS-propionic acid is the antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
Mode of Action
This compound acts as a cleavable linker in the synthesis of ADCs . It connects the antibody to the cytotoxic drug, allowing the drug to be delivered directly to the target cells . The compound’s terminal carboxylic acid group can react with a primary amine in the presence of activators such as EDC and HATU to form stable amide bonds . The boc protecting group can be removed under acidic conditions to release the free amine for further reaction .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the action of ADCs. The compound enables the selective delivery of the cytotoxic drug to the cancer cells, thereby minimizing damage to healthy cells .
Pharmacokinetics
The cleavable nature of the linker allows for the controlled release of the drug, which is crucial for the efficacy and safety of ADCs .
Result of Action
The result of the action of this compound is the successful delivery of the cytotoxic drug to the target cells. This targeted approach enhances the effectiveness of the drug and reduces side effects, improving the overall therapeutic outcome .
Action Environment
The action of this compound, like other ADC linkers, can be influenced by various environmental factors. For instance, the pH level can affect the cleavage of the linker and the release of the drug . Additionally, factors such as temperature and the presence of certain enzymes can also impact the stability and efficacy of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-NH-ethyl-SS-propionic acid is synthesized through a series of chemical reactions involving the protection of the amine group with a Boc (tert-butoxycarbonyl) group and the formation of a disulfide bridge. The synthetic route typically involves the following steps:
- Protection of the amine group with a Boc group.
- Formation of the disulfide bridge.
- Introduction of the propionic acid moiety.
The reaction conditions often involve the use of solvents such as DMSO, DCM, and DMF, and the reactions are carried out under controlled temperatures and pH conditions .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route mentioned above. The process is optimized for yield and purity, and the compound is typically produced in large quantities using automated reactors and purification systems. The final product is subjected to rigorous quality control to ensure its purity and stability .
Chemical Reactions Analysis
Types of Reactions
Boc-NH-ethyl-SS-propionic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid group can react with primary amines to form stable amide bonds.
Cleavage Reactions: The Boc protecting group can be removed under acidic conditions to release the free amine.
Disulfide Bond Formation and Cleavage: The disulfide bridge can be formed or cleaved under specific redox conditions
Common Reagents and Conditions
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): and are commonly used activators for forming amide bonds.
Acidic Conditions: Used for removing the Boc protecting group.
Redox Conditions: Used for forming or cleaving the disulfide bridge
Major Products Formed
Amide Bonds: Formed when the terminal carboxylic acid group reacts with primary amines.
Free Amine: Released when the Boc protecting group is removed under acidic conditions
Scientific Research Applications
Boc-NH-ethyl-SS-propionic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and peptides.
Biology: Employed in the development of bioconjugates and antibody-drug conjugates (ADCs).
Medicine: Utilized in the design of drug delivery systems and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and biotechnological products.
Comparison with Similar Compounds
Similar Compounds
- Boc-SS-Linker
- 3-((2-((tert-Butoxycarbonyl)amino)ethyl)disulfanyl)propanoic acid
- Propanoic acid, 3-[[2-[(1,1-dimethylethoxy)carbonyl]amino]ethyl]dithio]-
Uniqueness
Boc-NH-ethyl-SS-propionic acid is unique due to its cleavable nature, allowing for controlled release of linked molecules. The presence of both a Boc protecting group and a disulfide bridge provides versatility in synthetic and biological applications, making it a valuable tool in various fields of research .
Properties
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S2/c1-10(2,3)15-9(14)11-5-7-17-16-6-4-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJZYVBXQKYUFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801154476 | |
| Record name | 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801154476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485800-27-9 | |
| Record name | 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485800-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801154476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride](/img/structure/B606234.png)


![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)



